molecular formula C17H23NO2 B1681593 Tropanserin CAS No. 85181-40-4

Tropanserin

Cat. No. B1681593
CAS RN: 85181-40-4
M. Wt: 273.37 g/mol
InChI Key: HDDNYFLPWFSBLN-XYPWUTKMSA-N
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Description

Tropanserin (INN; MDL-72,422) is a drug that acts as a potent and selective 5-HT3 receptor antagonist . It was investigated in clinical trials for the treatment of migraine in the 1980s but was never marketed .


Synthesis Analysis

Tropanserin can be synthesized by the reaction of tropine with 3,5-dimethylbenzoyl chloride .


Molecular Structure Analysis

The molecular formula of Tropanserin is C17H23NO2 . The IUPAC name is [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate .


Physical And Chemical Properties Analysis

Tropanserin has a molecular weight of 273.37 g/mol . It is a tropane alkaloid and a benzoate ester .

Scientific Research Applications

Migraine Treatment

Tropanserin, known by its research code MDL 72422, has been investigated as a potent and selective 5-HT3 receptor antagonist . In the 1980s, it was explored in clinical trials for the treatment of migraines. The drug showed promise as an effective antimigraine agent in a double-blind placebo-controlled study . However, despite its potential, Tropanserin was never marketed for this application.

Drug Development and Synthesis

The synthesis process of Tropanserin itself can provide insights into novel methods of drug development . Understanding its chemical structure and the way it interacts with biological systems can lead to the creation of new compounds with improved efficacy and safety profiles for various therapeutic applications.

Mechanism of Action

Target of Action

Tropanserin, also known as MDL-72,422, is a drug that acts as a potent and selective antagonist of the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, playing a crucial role in the regulation of various neurological and biological processes.

Mode of Action

As a 5-HT3 receptor antagonist, Tropanserin binds to these receptors and inhibits their activity . This inhibition prevents the action of serotonin, a neurotransmitter that can trigger various physiological responses, including those related to mood and perception.

Safety and Hazards

Safety measures for handling Tropanserin include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDNYFLPWFSBLN-XYPWUTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042618
Record name Tropanyl 3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropanserin

CAS RN

85181-40-4
Record name Tropanserin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tropanyl 3,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TROPANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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